Timepidium, (R)-
Description
Historical Context of Anticholinergic Agent Development and Analogues
The use of substances with anticholinergic properties dates back to ancient times, with plants like belladonna being utilized for their medicinal effects. numberanalytics.com The modern era of anticholinergic drug development began in the early 20th century with the isolation and synthesis of compounds like atropine (B194438) and scopolamine. numberanalytics.com These agents act by blocking the neurotransmitter acetylcholine (B1216132) at muscarinic receptors, which are found in various parts of the body, including the gastrointestinal tract, heart, and central nervous system. nih.govpatsnap.commedlink.com
The development of anticholinergic drugs has been driven by the need to manage a variety of conditions, including respiratory disorders, Parkinson's disease, and gastrointestinal issues like peptic ulcers and irritable bowel syndrome (IBS). numberanalytics.comnih.govnih.govverywellmind.com Over the years, research has focused on developing more selective agents to minimize the side effects associated with older, non-selective anticholinergics. numberanalytics.com This has led to the creation of numerous analogues and derivatives of foundational anticholinergic compounds. Timepidium (B10763114) bromide itself is an analogue of tipepidine, lacking the quaternary methyl group and methoxy (B1213986) ether. wikipedia.org
The thiophene (B33073) ring, a key structural feature of Timepidium, is present in many other medicinally important compounds, highlighting its significance in drug design. nih.govresearchgate.net
Rationale for Research Focus on (R)-Timepidium Enantiomer
The focus on a single enantiomer, such as (R)-Timepidium, stems from the understanding that different stereoisomers of a chiral drug can have distinct pharmacological and toxicological properties. wvu.eduresearchgate.net The case of thalidomide (B1683933) in the 1960s, where the (R)-enantiomer was therapeutic while the (S)-enantiomer was teratogenic, serves as a stark reminder of the importance of stereospecificity in drug development. wvu.eduajptr.com
Regulatory bodies like the U.S. Food and Drug Administration (FDA) now recommend that the properties of each enantiomer of a chiral drug be studied separately. wvu.eduresearchgate.net This approach allows for the identification of the "eutomer," the enantiomer responsible for the desired therapeutic effect, and the "distomer," which may be less active, inactive, or contribute to adverse effects. google.com
Overview of Current Research Landscape and Unaddressed Questions
Current research on Timepidium bromide confirms its role as a muscarinic receptor antagonist that reduces smooth muscle contractions and glandular secretions in the gastrointestinal tract. patsnap.compatsnap.com Studies have investigated its effects on gastric and duodenal blood flow, suggesting its actions are mediated through muscarinic receptors. researchgate.net
While the anticholinergic properties of the racemic mixture of Timepidium bromide are established, the specific contributions of the (R)-enantiomer are a key area of ongoing investigation. The ability to separate the enantiomers opens the door to more detailed pharmacological studies. kyoto-u.ac.jp
A significant unaddressed question is the precise affinity and selectivity of (R)-Timepidium for the different subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). numberanalytics.com Understanding this selectivity profile is critical, as different receptor subtypes mediate different physiological effects. For instance, M3 receptors are the primary target for anticholinergic therapy in conditions like COPD and overactive bladder, but they also mediate common side effects like dry mouth. nih.gov
Future research will likely focus on:
Detailed in vitro binding assays to quantify the affinity of (R)-Timepidium for each muscarinic receptor subtype.
In vivo studies in animal models to compare the efficacy and side-effect profile of (R)-Timepidium with the (S)-enantiomer and the racemic mixture.
Exploring the potential therapeutic advantages of using the pure (R)-enantiomer in specific clinical applications.
By isolating and characterizing the (R)-enantiomer, researchers aim to develop a more targeted and effective treatment for gastrointestinal and other disorders amenable to anticholinergic therapy.
Structure
3D Structure
Properties
CAS No. |
340027-73-8 |
|---|---|
Molecular Formula |
C17H22NOS2+ |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5R)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m1/s1 |
InChI Key |
PDYOTUCJOLELJU-CQSZACIVSA-N |
Isomeric SMILES |
C[N+]1(C[C@@H](CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Canonical SMILES |
C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Origin of Product |
United States |
Stereochemical Considerations in R Timepidium Chemistry
Importance of Chirality in Pharmacological Activity of Piperidine (B6355638) Derivatives
The biological environment is inherently chiral, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. Consequently, the interaction of synthetic chiral molecules with biological targets like receptors and enzymes is often stereoselective. wvu.edunih.gov One enantiomer, the eutomer, may exhibit the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for adverse effects. chiralpedia.com This principle is well-documented for piperidine derivatives, a common scaffold in medicinal chemistry. wvu.edunih.gov
The therapeutic efficacy of many chiral drugs is often attributed to a single enantiomer. For instance, in the case of the selective serotonin (B10506) reuptake inhibitors fluoxetine (B1211875) and citalopram, single-enantiomer formulations have been shown to offer improved therapeutic profiles compared to the racemic mixtures. nih.gov For Timepidium (B10763114), which is used as a racemic mixture of its bromide salt, the enantiomers exhibit different pharmacological properties. vulcanchem.comwikipedia.org Research has shown that the (S)-enantiomer of Timepidium is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a significantly higher affinity for the M3 subtype (Ki = 0.8 nM) compared to the M2 subtype (Ki = 24 nM). vulcanchem.com This 30-fold selectivity is attributed to the specific spatial arrangement of the (S)-configuration, which allows for an optimal fit within a hydrophobic pocket of the M3 receptor. vulcanchem.com Consequently, the (R)-enantiomer is considered the less active of the two.
Enantiomeric Purity Analysis Methodologies in Research
Ensuring the enantiomeric purity of a single-enantiomer drug is a critical aspect of pharmaceutical development and quality control. Various analytical techniques are employed to separate and quantify the enantiomers of chiral compounds like Timepidium.
Chromatographic Techniques for Enantiomer Separation
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For Timepidium, chiral separation has been successfully achieved using HPLC with a β-cyclodextrin-based stationary phase. vulcanchem.com The differential interaction, likely due to hydrogen bonding between the enantiomers and the chiral selector, allows for their separation. vulcanchem.com
Capillary zone electrophoresis (CZE) is another effective method for the enantioseparation of chiral drugs, including Timepidium bromide. researchgate.net In CZE, a chiral selector, such as a cyclodextrin, is added to the background electrolyte to facilitate the separation of the enantiomers.
| Enantiomer | Retention Time (minutes) | Resolution Factor (Rs) |
|---|---|---|
| (S)-Timepidium | 12.7 | 2.3 |
| (R)-Timepidium | 14.2 |
Spectroscopic Approaches for Chiral Characterization
Spectroscopic methods are also employed to characterize chiral molecules and determine their enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of a chiral solvating agent (CSA) can induce diastereomeric interactions that result in separate signals for each enantiomer. For piperidine derivatives, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be an effective CSA, causing enantiomeric discrimination in both ¹H and ¹³C NMR spectra. The amine group of the piperidine is protonated by the carboxylic acid groups of the crown ether, leading to the formation of a diastereomeric complex with distinct spectral properties for each enantiomer.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of enantiomers. The CD spectrum of one enantiomer will be a mirror image of the other, providing a definitive method for their identification and for monitoring enantiomeric purity. The absolute configuration of chiral piperidine derivatives has been successfully determined using a combination of experimental CD spectroscopy and theoretical calculations.
Stereoselective Synthetic Strategies
The production of enantiomerically pure drugs can be achieved through two main approaches: the resolution of a racemic mixture or by stereoselective synthesis.
Enzymatic Resolution: One of the primary methods for obtaining the enantiomers of Timepidium is through enzymatic resolution. This technique utilizes enzymes, such as lipases, that selectively react with one enantiomer in a racemic mixture. For Timepidium, Candida antarctica lipase (B570770) B has been used to selectively hydrolyze the (R)-enantiomer from a racemic mixture, allowing for the isolation of the (S)-enantiomer with high enantiomeric purity. vulcanchem.com This process also allows for the recovery of the unreacted (R)-enantiomer.
| Strategy | Key Reagent/Catalyst | Outcome | Enantiomeric Excess (ee) |
|---|---|---|---|
| Enzymatic Resolution | Candida antarctica lipase B | Selectively hydrolyzes the (R)-enantiomer | 99% for (S)-Timepidium |
| Chiral Pool Synthesis | L-Proline | Synthesis of the (S)-enantiomer | 98% |
| Catalytic Asymmetric Bromination | Jacobsen's manganese-salen catalyst | Asymmetric synthesis of the (S)-enantiomer | 92% |
Asymmetric Synthesis: Stereoselective synthesis aims to create a single enantiomer directly. For piperidine derivatives, various strategies have been developed. These include using a "chiral pool" approach, where an enantiomerically pure starting material, such as the amino acid L-proline, is used to synthesize the desired chiral product. vulcanchem.com Another method is catalytic asymmetric synthesis, which employs a chiral catalyst to direct the formation of one enantiomer over the other. For instance, Jacobsen's manganese-salen catalyst has been utilized in the catalytic asymmetric bromination to produce the (S)-enantiomer of a Timepidium precursor. vulcanchem.com
Synthetic Methodologies and Pathway Elucidation for R Timepidium and Analogues
Established Synthetic Routes to the Piperidinium (B107235) Core
The piperidinium core is the chiral foundation of (R)-Timepidium. Its synthesis requires the enantioselective formation of a substituted piperidine (B6355638) ring. Several strategies have been developed for the asymmetric synthesis of piperidines, which are applicable to the construction of the (R)-Timepidium backbone.
One prominent approach is chiral pool synthesis . This method utilizes readily available chiral molecules as starting materials. For the synthesis of the related (S)-enantiomer, L-Proline has been used as a chiral precursor, achieving a 68% yield and 98% enantiomeric excess (ee). vulcanchem.com A similar strategy could be envisioned for the (R)-enantiomer starting from D-Proline. Another established method involves the enzymatic resolution of a racemic mixture. For instance, the lipase (B570770) from Candida antarctica can be used to selectively hydrolyze one enantiomer, allowing for the isolation of the desired stereoisomer with high purity. vulcanchem.com
Modern asymmetric catalysis offers more direct routes. An efficient asymmetric synthesis of substituted piperidines has been reported through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, which can produce enantiopure piperidines with yields up to 92% and an enantiomeric excess greater than 95%. rsc.org The stereoselective synthesis of substituted piperidines is a broad field of research, with methods like allylic cyclization, hydroamination, and Aza-Prins reactions being continuously developed, although these can sometimes be limited by low yields or stringent solvent purity requirements. researchgate.net
Table 1: Comparison of Synthetic Strategies for Chiral Piperidine Cores
| Synthetic Strategy | Key Features | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes chiral starting materials (e.g., amino acids). vulcanchem.com | Predictable stereochemistry. | Limited availability of starting materials for some targets. |
| Enzymatic Resolution | Employs enzymes to separate enantiomers from a racemic mix. vulcanchem.com | High enantiomeric purity (often >99%). | Maximum theoretical yield is 50%; requires disposal of the unwanted enantiomer. |
| Asymmetric Catalysis | Uses a chiral catalyst to direct the formation of one enantiomer. rsc.org | High efficiency and enantioselectivity; potentially more atom-economical. | Catalyst cost and sensitivity; optimization can be complex. |
| Multicomponent Reactions | Combines three or more reactants in a single step. researchgate.net | High efficiency; can generate molecular complexity quickly; often uses green solvents. researchgate.net | Finding optimal conditions for multiple components can be difficult. |
Derivatization Strategies for Thiophene (B33073) Moiety Integration
The integration of the di-2-thienylmethylidene group at the C3 position of the piperidine ring is a critical transformation in the synthesis of (R)-Timepidium. This moiety is a key structural feature found in several commercially available drugs. researchgate.netresearchgate.netijprajournal.com The synthesis involves forming a carbon-carbon double bond between the piperidine ring and the di-thienyl fragment.
A common strategy to achieve this is through a condensation reaction. This typically involves a piperidin-3-one (B1582230) precursor which reacts with an activated methylene (B1212753) compound—in this case, a derivative of di(2-thienyl)methane. For example, a Knoevenagel-type condensation could be employed.
The synthesis of the key intermediate, di(2-thienyl)acetic acid or its derivatives, is an important preliminary step. One method for preparing related thienyl acetic acids involves the reaction of a thienylmethylhalide with a sulphite salt, followed by reaction with n-butyl lithium and subsequent carboxylation by quenching with solid carbon dioxide. google.com Alternatively, diarylethene bis-thioacids have been synthesized from corresponding dicarboxylic acids via activation with N-hydroxysuccinimide followed by reaction with sodium hydrosulfide, achieving yields over 90%. acs.org These thioacids could potentially be converted into the necessary precursors for integration with the piperidine core.
Advanced catalytic methods also provide pathways for C-C bond formation. A nickel/photoredox dual catalysis system has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, which could be adapted for coupling thiophene-containing fragments to a heterocyclic core. nih.gov
Novel Synthetic Pathway Development and Optimization
The ongoing development in synthetic chemistry aims to create more efficient, sustainable, and cost-effective pathways for complex molecules like (R)-Timepidium. Research has focused on green chemistry approaches and advanced catalytic systems to optimize the synthesis.
One area of improvement is the use of alternative energy sources to drive reactions. Microwave irradiation has been studied as a green chemistry alternative to conventional heating for the synthesis of piperidinium salts. iau.ir While this method significantly reduces reaction times, it has been observed to result in lower yields (less than 70%) compared to conventional methods (over 90%). iau.ir
The development of novel catalytic systems is a major focus. Organocatalysis, for example, has been used in the enantioselective Hantzsch synthesis of 4-aryl-1,4-dihydropyridines, which are precursors to pyridinium (B92312) salts. mdpi.com In this method, a thiourea (B124793) catalyst promotes an enantioselective Michael addition, followed by cyclodehydration and oxidation to furnish the final product. mdpi.com Similarly, enantioselective synthesis has been achieved using sulfinamide chiral auxiliaries, where condensation with pyridine-2-carboxaldehyde followed by reaction with a Grignard reagent produces a chiral amine with high diastereoselectivity. youtube.com Such strategies could be adapted for the stereocontrolled synthesis of the piperidinium core of (R)-Timepidium.
Pathway engineering in biological systems represents a frontier in chemical synthesis. nih.gov By combining pathways from different organisms, synthetic metabolic routes can be designed to produce new-to-nature molecules, a concept that could one day be applied to pharmaceutical synthesis. nih.gov
Table 2: Novel Synthetic Approaches and Their Potential Impact
| Approach | Description | Potential Advantage | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Drastic reduction in reaction time. | iau.ir |
| Organocatalysis | Employment of small organic molecules as catalysts for asymmetric reactions. | Avoids use of toxic or expensive metals; high enantioselectivity. | mdpi.com |
| Dual Catalysis | Combination of two catalytic cycles (e.g., photoredox and nickel) to enable new transformations. | Access to novel bond formations under mild conditions. | nih.gov |
| Chiral Auxiliaries | Temporary covalent bonding of a chiral molecule to guide a stereoselective reaction. | High diastereoselectivity and predictable outcomes. | youtube.com |
Process Chemistry Research and Scale-Up Considerations
The transition from a laboratory-scale synthesis to industrial production is a critical phase governed by the principles of process chemistry. gdch.academyslideshare.net This discipline focuses on developing a synthetic route that is not only high-yielding but also safe, cost-effective, robust, and environmentally sustainable for manufacturing multi-kilogram to tonne quantities. gdch.academy
For a molecule like (R)-Timepidium, key scale-up challenges include managing the cost of chiral catalysts or resolution agents and controlling the formation of byproducts. vulcanchem.com The use of continuous flow reactors is one strategy to address these issues, as they can improve throughput and reduce solvent waste. vulcanchem.com
The scale-up process involves several key stages: appluslaboratories.com
Route Scouting and Optimization: The initial synthetic route is reproduced and optimized for yield, selectivity, and safety parameters at the laboratory scale.
Pilot Plant Transfer: The optimized process is transferred to a pilot plant to evaluate its behavior at a larger scale (e.g., in reactors with capacities from 50 L to over 3.6 m³). appluslaboratories.com This stage helps identify potential issues with heat transfer, mixing, and reagent addition that are not apparent at the lab bench.
Process Validation: The process is validated to ensure it consistently produces the final product within the required quality specifications. This involves defining critical process parameters and quality attributes.
Good Manufacturing Practice (GMP) Production: Manufacturing is conducted under strict GMP guidelines to ensure the quality and safety of the final active pharmaceutical ingredient (API). appluslaboratories.com
The equipment used in scale-up operations is specialized and must be robust. This includes reactors made of various materials like Hastelloy or vitrified steel to handle corrosive reagents, systems capable of operating at a wide range of temperatures (e.g., -80 °C to 200 °C) and high pressures, and various types of equipment for product isolation and drying. appluslaboratories.com
Molecular Mechanism of Action and Receptor Pharmacology
Muscarinic Receptor Antagonism: Primary Targetresearchgate.netresearchgate.net
(R)-Timepidium is identified as a muscarinic antagonist, a class of drugs that competitively block the cholinergic response initiated by the binding of acetylcholine (B1216132) to muscarinic receptors on various cells, including those in glands, smooth muscles, and the heart. nih.gov The antagonism of these receptors by agents like (R)-Timepidium counters the typical "rest-and-digest" functions of the parasympathetic nervous system. wikipedia.org
To characterize the interaction of (R)-Timepidium with its target receptors, researchers employ in vitro receptor binding assays. nih.gov These assays are crucial for determining the compound's affinity (how strongly it binds to the receptor) and selectivity (its preference for one receptor subtype over others). nih.goveuropeanpharmaceuticalreview.com
A common and powerful technique in this area is the radioligand binding assay. europeanpharmaceuticalreview.comnih.gov This method involves using a radioactively labeled version of a ligand to trace and quantify its binding to the target receptor. oncodesign-services.com
There are several types of radioligand binding experiments:
Saturation binding assays: These experiments use increasing concentrations of a radioligand to determine its affinity (often expressed as the dissociation constant, Kd) and the density of the receptors (Bmax) in a given tissue or cell preparation. nih.govnih.govpsu.edu
Competition binding assays: In these assays, a fixed concentration of a radioligand competes with varying concentrations of an unlabeled compound (like (R)-Timepidium) for binding to the receptor. nih.govoncodesign-services.com The data from these experiments are used to calculate the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. nih.gov This value helps in determining the affinity (expressed as the inhibition constant, Ki) of the test compound for the receptor. chelatec.comnih.gov
A study utilizing a radioligand binding assay with [N-methyl-3H]-scopolamine methyl chloride ([3H]NMS) evaluated the binding affinities of several muscarinic antagonists, including timepidium (B10763114), for human muscarinic receptor subtypes (m1-m5) expressed in Sf9 insect cells. researchgate.net
While radioligand binding assays measure the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). nih.govcreative-bioarray.com The GTPγS binding assay is a key functional assay used for this purpose. creative-bioarray.commultispaninc.com
This assay measures the activation of G-protein coupled receptors (GPCRs), such as muscarinic receptors. creative-bioarray.com When an agonist binds to the receptor, it triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein, initiating a downstream signaling cascade. medchemexpress.com The GTPγS binding assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which binds to the activated G-protein. nih.govcreative-bioarray.com By measuring the amount of bound [35S]GTPγS, researchers can quantify the extent of receptor activation. creative-bioarray.com Antagonists, like (R)-Timepidium, will compete with agonists for receptor binding, thereby inhibiting this activation and reducing the amount of [35S]GTPγS binding. multispaninc.com This assay can effectively differentiate between agonists, antagonists, and even inverse agonists. nih.govcreative-bioarray.com
Muscarinic receptors exist in five subtypes (M1 through M5), and the therapeutic effects and side effects of a muscarinic antagonist are often determined by its selectivity for these different subtypes. researchgate.netgoogle.com For instance, M3 receptors are crucial for mediating the contraction of the detrusor muscle in the bladder. nih.gov
In a binding assay using [3H]NMS, timepidium demonstrated the highest affinity for the M2 subtype among the antagonists tested. researchgate.netcapes.gov.br However, the selectivity of timepidium among the five subtypes was found to be less than 10-fold. researchgate.netcapes.gov.br This suggests that while it has a preference for M2 receptors, it also interacts with other muscarinic receptor subtypes.
Table 1: Affinity of Timepidium for Muscarinic Receptor Subtypes This is an interactive table, you can hover over the cells for more details.
| Compound | Highest Affinity Subtype | Selectivity Fold (among M1-M5) |
|---|---|---|
| Timepidium | M2 | < 10 |
| Pirenzepine | M1 | < 10 |
| Darifenacin | M3 | < 10 |
| Zamifenacin | M3 | < 10 |
| Propiverine | M5 | < 10 |
In Vitro Receptor Binding Assays for Affinity and Selectivity
Downstream Signaling Pathway Modulationresearchgate.net
The binding of an antagonist like (R)-Timepidium to a muscarinic receptor blocks the downstream signaling pathways that are normally initiated by acetylcholine. nih.gov These pathways are critical for various physiological processes. genome.jp For example, the activation of M3 receptors typically leads to the activation of Gq/11 proteins and phospholipase C, resulting in the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and a subsequent increase in intracellular calcium, which triggers muscle contraction. nih.gov By blocking the receptor, (R)-Timepidium prevents these downstream events.
The antagonistic action of (R)-Timepidium on muscarinic receptors directly translates to the inhibition of acetylcholine-mediated contractions in smooth muscles. nih.gov This is a key aspect of its pharmacological profile. For instance, in the urinary bladder, M3 receptors are primarily responsible for the direct contraction of the detrusor muscle. nih.gov By blocking these receptors, (R)-Timepidium can inhibit these contractions.
Studies on other muscarinic antagonists have demonstrated that they can effectively inhibit contractions induced by acetylcholine in various tissues, such as the guinea-pig trachea. nih.gov This inhibitory effect is a direct consequence of blocking the muscarinic receptors that mediate these contractile responses. nih.gov The ability of (R)-Timepidium to inhibit acetylcholine-induced contractions is a fundamental element of its mechanism of action.
Calcium Signaling Pathway Analysis
The activation of M1, M3, and M5 muscarinic receptors initiates a well-defined signaling cascade. nih.gov Upon agonist binding, the associated Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov This rise in intracellular Ca2+ is a critical step in mediating the cellular responses to muscarinic stimulation, such as smooth muscle contraction. mdpi.com
As a muscarinic receptor antagonist, (R)-Timepidium is expected to inhibit this pathway by blocking the initial binding of acetylcholine, thereby preventing the subsequent generation of IP3 and the release of intracellular calcium. Studies on other muscarinic antagonists have demonstrated this inhibitory effect on agonist-induced calcium signaling. nih.govnih.gov However, direct experimental evidence analyzing the specific effect of (R)-Timepidium on this pathway is absent from the current body of research. There are no published studies that measure the dose-dependent inhibition of acetylcholine- or carbachol-induced calcium transients or oscillations in the presence of the purified (R)-enantiomer.
Potential Secondary Pharmacological Targets and Off-Target Interactions
Identifying unintended interactions, or off-targets, is a critical aspect of characterizing the full pharmacological profile of a drug, as these interactions can lead to unexpected side effects or even reveal new therapeutic possibilities. drugdiscoverynews.com
(R)-Timepidium belongs to the thiophene (B33073) class of chemical compounds. nih.govmdpi.com Thiophene-containing molecules are known to possess a wide range of biological activities and can interact with various physiological targets. researchgate.net Notably, some thiophene derivatives have been shown to act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways. nih.govmdpi.comencyclopedia.pub This raises the possibility that (R)-Timepidium could have secondary anti-inflammatory effects unrelated to its primary muscarinic antagonism.
However, speculation based on chemical structure is not a substitute for direct experimental testing. A comprehensive assessment of off-target interactions typically involves screening the compound against a large panel of known biological targets, such as other receptors, ion channels, and enzymes. researchgate.netmdpi.com The results of such a broad-based screening panel for (R)-Timepidium have not been published. Therefore, while the thiophene moiety suggests potential for interactions with enzymes like COX or LOX, there is currently no direct evidence to confirm these or any other off-target activities for (R)-Timepidium.
Table 2: Potential Secondary Targets for (R)-Timepidium Based on Chemical Class
Direct experimental data on off-target interactions for (R)-Timepidium is not available in the cited literature. The targets listed are based on the known activities of the broader thiophene chemical class.
| Potential Target Family | Specific Enzymes | Basis for Hypothesis | Confirmed Interaction with (R)-Timepidium? |
|---|---|---|---|
| Eicosanoid Pathway | Cyclooxygenase (COX-1, COX-2) | Thiophene is a scaffold in some known COX inhibitors. nih.govmdpi.com | No |
Structure Activity Relationship Sar Studies and Molecular Design
Identification of Key Pharmacophoric Features for Muscarinic Antagonism
The antagonistic activity of (R)-Timepidium at muscarinic receptors is dictated by a specific arrangement of chemical features, known as a pharmacophore, that facilitates its binding to the receptor. For muscarinic antagonists in general, several key pharmacophoric elements have been identified, which are also present in the structure of (R)-Timepidium.
A widely accepted pharmacophore model for muscarinic antagonists includes:
A Cationic Center: In (R)-Timepidium, the quaternary ammonium (B1175870) group on the piperidine (B6355638) ring serves as the cationic center. This positively charged nitrogen is crucial for a primary electrostatic interaction with a conserved negatively charged aspartate residue in the binding pocket of the muscarinic receptor.
A Hydrogen Bond Acceptor: The ester or hydroxyl group found in many classical muscarinic antagonists can act as a hydrogen bond acceptor. While (R)-Timepidium lacks a classical ester or hydroxyl group at the typical position, the methoxy (B1213986) group on the piperidine ring could potentially engage in hydrogen bonding interactions within the receptor.
Hydrophobic Moieties: The two thiophene (B33073) rings in (R)-Timepidium constitute significant hydrophobic regions. These bulky, lipophilic groups are essential for establishing van der Waals and hydrophobic interactions with non-polar amino acid residues in the receptor, contributing significantly to the binding affinity.
An in-silico pharmacophore model developed for M1 selective muscarinic antagonists identified a hydrogen bond acceptor, an aliphatic hydrophobic group, and a ring aromatic site as key features. researchgate.net Another model for M3 selective antagonists also highlighted the importance of specific spatial arrangements of these features. nih.gov These general models support the importance of the structural components present in (R)-Timepidium for its muscarinic antagonist activity.
Impact of Substituent Modifications on Receptor Binding Affinity and Selectivity
The modification of substituents on the core structure of a muscarinic antagonist can profoundly influence its binding affinity and selectivity for different muscarinic receptor subtypes (M1-M5). Although specific SAR studies detailing modifications of (R)-Timepidium are scarce, general principles from related diarylmethylidene piperidines can be extrapolated.
Modifications of the Cationic Head: The nature of the substituents on the nitrogen atom is critical. In (R)-Timepidium, the two methyl groups leading to a quaternary amine confer a permanent positive charge, which generally enhances potency. Altering the size of the alkyl groups on the nitrogen can impact how the cationic head is presented to the receptor's aspartate residue, thereby affecting affinity.
Alterations of the Hydrophobic Groups: Replacing the thiophene rings with other aromatic or heteroaromatic systems would likely have a significant impact on both affinity and selectivity. For instance, replacing a phenyl ring with a pyridyl or another heterocyclic ring can alter the electronic distribution and steric bulk, leading to changes in receptor interaction. cambridgemedchemconsulting.com The nature and position of substituents on these aromatic rings are also crucial. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the rings and their interactions with the receptor.
A quantitative structure-activity relationship (QSAR) study on a series of tropinyl and piperidinyl esters revealed that the size and electronic character of the side chain significantly influenced M2-inhibitory activities, while M3-inhibitory activities were mainly attributed to the electronic nature of the side chain. nih.gov This highlights the nuanced effects that substituent modifications can have on receptor subtype selectivity.
Role of the Thiophene Moiety in Pharmacological Activity
The presence of two thiophene rings in the structure of (R)-Timepidium is a notable feature, as thiophene is a well-recognized bioisostere of the benzene (B151609) ring in medicinal chemistry. researchgate.net The thiophene moiety contributes to the pharmacological activity of (R)-Timepidium in several ways:
Hydrophobic Interactions: As mentioned, the thiophene rings provide the necessary bulk and lipophilicity to occupy a hydrophobic pocket within the muscarinic receptor.
Electronic Properties: The sulfur atom in the thiophene ring imparts a different electronic distribution compared to a benzene ring. This can lead to distinct electronic and pi-stacking interactions with aromatic amino acid residues in the receptor binding site.
Metabolic Stability: The replacement of a benzene ring with a thiophene ring can alter the metabolic profile of a drug. Thiophene rings can be susceptible to oxidation, but they can also block or alter metabolic pathways that would otherwise deactivate the molecule.
The inclusion of a thiophene nucleus is a feature of several commercially available drugs with a wide range of therapeutic applications, indicating the versatility and importance of this heterocyclic ring in medicinal chemistry. cambridgemedchemconsulting.comnih.gov
Stereochemical Influences on SAR (e.g., (R) vs. (S) enantiomers)
Chirality plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. It is well-established that the enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. In the case of muscarinic antagonists, the (R)-enantiomer is often, though not universally, the more potent isomer.
For the muscarinic antagonist biperiden, the (+)-enantiomer displayed significantly higher affinity for M1 receptors compared to the (-)-enantiomer, which showed low and non-selective binding. nih.gov
In a study of hexahydro-difenidol and its analogues, the (R)-enantiomers consistently showed higher affinities for M1, M2, and M3 muscarinic receptors than the (S)-isomers. nih.gov The stereoselectivity ratio (the ratio of the affinity of the more potent enantiomer to the less potent one) was found to be highest at M1 receptors.
These examples strongly suggest that the specific three-dimensional arrangement of the substituents around the chiral center in (R)-Timepidium is critical for its optimal interaction with the muscarinic receptor. The (R)-configuration likely orients the key pharmacophoric features—the cationic head, the hydrophobic thiophene rings, and the piperidine ring—in a spatially favorable manner to maximize binding interactions within the receptor's active site. The (S)-enantiomer, conversely, would be expected to have a lower binding affinity due to a less optimal fit.
Table 1: Stereoselectivity of Various Muscarinic Antagonists This table is illustrative and based on data for compounds other than Timepidium (B10763114) to highlight the principle of stereoselectivity.
| Compound | Receptor Subtype | (R)-Enantiomer Affinity (pA2/Ki) | (S)-Enantiomer Affinity (pA2/Ki) | Stereoselectivity Ratio ((R)/(S)) |
| Hexahydro-difenidol | M1 (vas deferens) | High | Low | 550 |
| M3 (ileum) | High | Low | 191 | |
| M2 (atria) | Moderate | Low | 17 | |
| Biperiden | M1 | High (pA2 = 9.07) | Low (pA2 = 5.59 - 6.38) | High |
Data sourced from studies on hexahydro-difenidol nih.gov and biperiden. nih.gov
Design and Synthesis of Novel (R)-Timepidium Analogues with Optimized Profiles
The design and synthesis of novel analogues of (R)-Timepidium would aim to improve upon its existing pharmacological profile, potentially enhancing its potency, selectivity for a particular muscarinic receptor subtype, or optimizing its pharmacokinetic properties. Based on the SAR principles discussed, several strategies could be employed:
Modification of the Di-thienyl Moiety: Systematic replacement of one or both thiophene rings with other aromatic or heteroaromatic systems could be explored to probe the steric and electronic requirements of the hydrophobic pocket of the receptor. Introducing substituents onto the thiophene rings could also fine-tune the electronic properties and provide additional interaction points.
Alteration of the Piperidine Ring Substituent: The methoxy group could be replaced with other functionalities to explore different hydrogen bonding or hydrophobic interactions. For example, replacing it with a hydroxyl group might introduce a hydrogen bond donor capability, while longer alkyl chains could enhance hydrophobic interactions.
Scaffold Hopping: The piperidine core could be replaced with other cyclic amine structures, such as tropane (B1204802) or quinuclidine (B89598) rings, which are common in other muscarinic antagonists. This could alter the conformation and the orientation of the key binding groups.
Conformational Restriction: Introducing conformational constraints into the molecule, for example, by creating a more rigid ring system, could lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity.
The synthesis of such novel derivatives would likely follow established synthetic routes for diarylmethylidene piperidines. nih.govresearchgate.net A general synthetic approach might involve the construction of the substituted piperidine core, followed by a condensation reaction to introduce the di-thienyl-methylidene moiety. Subsequent quaternization of the piperidine nitrogen would yield the final analogues. The biological evaluation of these new compounds would then involve in vitro binding assays to determine their affinity for the different muscarinic receptor subtypes and functional assays to assess their antagonist potency. ijpsr.commdpi.com
Preclinical Pharmacological Investigations
In Vitro Pharmacological Profiling
In vitro studies are crucial for elucidating the pharmacological profile of a drug candidate by examining its effects on isolated cells, tissues, or organs. This approach allows for a detailed investigation of the mechanism of action, independent of systemic influences that are present in whole-animal studies. panlab.com For (R)-Timepidium, in vitro profiling has primarily focused on its anticholinergic properties, which are central to its therapeutic effects.
(R)-Timepidium's mechanism for inducing smooth muscle relaxation is centered on its activity as a muscarinic receptor antagonist. patsnap.compatsnap.com In the gastrointestinal tract, the neurotransmitter acetylcholine (B1216132) binds to muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells, triggering a cascade of intracellular events that lead to muscle contraction and an increase in glandular secretions. patsnap.comresearchgate.net
Cellular assays demonstrate that (R)-Timepidium functions by blocking these mAChRs. patsnap.com By competitively inhibiting the binding of acetylcholine, it prevents the initiation of the contractile signal. patsnap.compatsnap.com This antagonism directly results in the relaxation of gastrointestinal smooth muscle, alleviating spasms and hypermotility. patsnap.com The therapeutic benefits observed in conditions characterized by visceral spasms are a direct consequence of this cellular mechanism. patsnap.comwikipedia.org Real-time monitoring of smooth muscle cell contractility and relaxation can be quantitatively detected using techniques like impedance spectroscopy on biohybrid chips. nih.gov
Organ bath studies, which measure the contractility of isolated tissues in a controlled physiological solution, have been instrumental in quantifying the pharmacological activity of (R)-Timepidium. wikipedia.orgorchidscientific.comreprocell.com These experiments allow for the generation of dose-response curves and the determination of key pharmacological parameters like the pA2 value, which indicates the affinity of an antagonist for a specific receptor. panlab.comnih.gov
Research using isolated tissues from guinea pigs has provided comparative data on the anticholinergic potency of timepidium (B10763114) bromide. In studies on the isolated guinea pig gallbladder, timepidium bromide was shown to competitively antagonize contractions induced by methacholine. nih.gov Its potency was compared with other well-known anticholinergic agents, atropine (B194438) and hyoscine-N-butylbromide. nih.gov
Similarly, in the isolated sphincter of Oddi, timepidium bromide inhibited the increase in perfusion pressure caused by acetylcholine. nih.gov The relative potency of timepidium bromide in these isolated tissues underscores its significant anticholinergic activity at the tissue level. nih.gov The isolated guinea pig ileum is another standard and extensively used smooth muscle preparation for such pharmacological studies. nih.govnorecopa.no
| Compound | pA2 Value (vs. Methacholine) | Relative Potency (vs. Atropine) | Relative Potency (vs. Hyoscine-N-Butylbromide) |
|---|---|---|---|
| Timepidium Bromide | 8.44 | 1/5 to 1/6 that of Atropine | 7 times as potent as Hyoscine-N-Butylbromide |
| Atropine | 9.11 | - | - |
| Hyoscine-N-Butylbromide | 7.55 | - | - |
While primarily classified as an anticholinergic agent, (R)-Timepidium has also been observed to possess anti-inflammatory properties. patsnap.com Characterizing these properties in cellular models involves investigating the compound's ability to modulate key inflammatory pathways, such as cytokine production and the activity of pro-inflammatory enzymes. nih.govresearchgate.net
Cytokines are signaling proteins that play a critical role in mediating inflammatory responses. nih.gov Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are key drivers of inflammation. mdpi.com Cytokine modulation studies in cellular models, often using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines like RAW264.7, assess a compound's ability to suppress the production and release of these mediators. mdpi.com Inhibition of IL-6 signaling is a validated therapeutic strategy for a range of chronic inflammatory and autoimmune diseases. frontiersin.orgbohrium.comnih.gov Although (R)-Timepidium is suggested to have anti-inflammatory effects, specific data from in vitro studies detailing its direct impact on cytokine expression profiles are not extensively documented in the available scientific literature. patsnap.com
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory process, as they are responsible for synthesizing prostaglandins (B1171923) and leukotrienes, respectively. phytojournal.com Enzyme inhibition assays are standard in vitro methods used to screen for anti-inflammatory activity by measuring a compound's ability to block the function of these enzymes, particularly the inducible COX-2 isoform. mdpi.comresearchgate.net The peroxidase activity of COX enzymes can be measured colorimetrically to determine inhibition. researchgate.netnih.gov While these assays are fundamental for characterizing non-steroidal anti-inflammatory drugs (NSAIDs), specific studies evaluating the direct inhibitory effects of (R)-Timepidium on COX or LOX enzymes have not been widely reported.
Anti-inflammatory Property Characterization in Cellular Models
In Vivo Animal Model Studies for Pharmacological Efficacy
In vivo animal models are essential for evaluating the pharmacological efficacy of a drug candidate in a complex biological system, providing insights that bridge the gap between in vitro findings and potential clinical applications. nih.govpharmaron.comresearchgate.net Studies in various animal species have confirmed the potent antispasmodic and antisecretory effects of (R)-Timepidium.
In dogs, timepidium bromide demonstrated significant inhibition of both spontaneous and bethanechol-induced motility across different regions of the gastrointestinal tract. nih.gov Its potency in this model was found to be comparable to atropine and superior to hyoscine-N-butylbromide. nih.gov The compound also effectively inhibited bethanechol-induced gastric acid secretion in both dogs and rats. nih.gov
However, the peripheral selectivity of timepidium bromide is highlighted by its comparatively weaker effects on other systems. For instance, its inhibitory action on salivary secretion was much weaker than that of atropine, and it exhibited the weakest mydriatic (pupil-dilating) activity in mice when compared to atropine and hyoscine-N-butylbromide. nih.gov In rabbits, intravenous administration of timepidium bromide was shown to abolish the reduction in gastric mucosal blood flow caused by cholinergic agents, suggesting a restorative effect mediated through muscarinic receptors. nih.gov These findings collectively demonstrate the efficacy of (R)-Timepidium in models of visceral hypermotility and secretion, supporting its use in treating visceral spasms. wikipedia.orgmdpi.com
| Pharmacological Effect | Animal Model | Comparative Activity of Timepidium Bromide |
|---|---|---|
| Inhibition of GI Motility (Bethanechol-induced) | Dog | Activity ≈ Atr; Activity > HB |
| Inhibition of Gallbladder Motility | Dog | Similar inhibitory effect to Atr and HB |
| Inhibition of Sphincter of Oddi Contraction (ACh-induced) | Guinea Pig (Isolated) | Activity = 1/4 that of Atr; Activity = 3 times that of HB |
| Inhibition of Gastric Acid Secretion (Bethanechol-induced) | Dog, Rat | Activity < Atr; Activity > HB |
| Inhibition of Salivary Secretion | Rat | Much weaker than Atr |
| Mydriatic Activity | Mouse | Weakest among TB, Atr, and HB |
Models for Gastrointestinal Motility Disorders
Timepidium bromide has demonstrated potent inhibitory effects on gastrointestinal motility in several preclinical models. In canine models, it effectively inhibited both spontaneous and bethanechol-induced motility across different regions of the gastrointestinal tract. nih.gov The potency of timepidium bromide in these models was found to be comparable to that of atropine and stronger than hyoscine-N-butylbromide. nih.gov
Further investigations in feline models also highlighted its inhibitory action on the spontaneous motility of the stomach, jejunum, and the sphincter of Oddi. researchgate.net The inhibitory activity of timepidium bromide on spontaneous stomach motility was nearly equal to that of hyoscine-N-butylbromide but approximately one-fourth that of atropine sulfate. researchgate.net Interestingly, both timepidium bromide and hyoscine-N-butylbromide showed more potent inhibition on the spontaneous movements of the jejunum and the sphincter of Oddi compared to the stomach. researchgate.net
The table below summarizes the comparative inhibitory effects of timepidium bromide on gastrointestinal motility.
| Animal Model | Condition | Comparative Efficacy of Timepidium Bromide |
| Dog | Spontaneous & Bethanechol-induced GI Motility | ≈ Atropine > Hyoscine-N-butylbromide nih.gov |
| Cat | Spontaneous Stomach Motility | ≈ Hyoscine-N-butylbromide < Atropine researchgate.net |
| Cat | Spontaneous Jejunum & Sphincter of Oddi Motility | More potent on jejunum and sphincter of Oddi than on the stomach researchgate.net |
Models for Visceral Spasms and Pain
The antispasmodic properties of timepidium bromide have been evaluated in models of visceral smooth muscle contraction. In canine studies, it demonstrated an inhibitory effect on the motility of the gallbladder, similar to that of atropine and hyoscine-N-butylbromide. nih.gov Additionally, it was shown to inhibit methacholine-induced uterine contractions. nih.gov
In feline models, the spasmolytic activity of timepidium bromide on stomach contractions induced by vagal stimulation was almost equal to that of hyoscine-N-butylbromide and approximately one-fourth that of atropine. researchgate.net A similar pattern of inhibitory effects was observed on the contraction of the colon induced by pelvic nerve stimulation. researchgate.net These findings underscore its potential in alleviating visceral spasms and associated pain. wikipedia.org
Models for Anti-inflammatory Activity
Currently, there is a lack of specific preclinical studies investigating the anti-inflammatory activity of (R)-Timepidium or timepidium bromide. While general preclinical models for assessing anti-inflammatory properties of compounds exist, such as those involving the induction of inflammation and measurement of inflammatory markers, no such data is available for this specific compound in the public domain. nih.govnih.govresearchgate.netmdpi.commdpi.com
Investigation of Peripherally Acting Properties
Timepidium bromide is a quaternary ammonium (B1175870) compound. wikipedia.org This chemical structure inherently limits its ability to cross the blood-brain barrier. wikipedia.org As a result, its anticholinergic effects are predominantly peripheral, with a notable absence of central nervous system side effects. wikipedia.orgnih.gov
Preclinical studies have substantiated this peripherally selective profile. For instance, the mydriatic (pupil-dilating) activity of timepidium bromide in mice was found to be the weakest among the tested anticholinergic drugs, including atropine and hyoscine-N-butylbromide. nih.gov Furthermore, its inhibitory action on salivary secretion was significantly weaker than that of atropine. nih.gov These observations are consistent with a compound that acts primarily on peripheral muscarinic receptors, which are involved in regulating functions like smooth muscle contraction and glandular secretion, without significantly impacting the central nervous system. researchgate.netresearchgate.net
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Preclinical Models
There is currently no available information from preclinical studies specifically detailing the pharmacokinetic and pharmacodynamic (PK/PD) correlation for (R)-Timepidium or timepidium bromide. Establishing a PK/PD relationship is crucial for understanding the link between drug concentration in the body and its pharmacological effect over time. This typically involves measuring drug levels in plasma and correlating them with a specific pharmacodynamic endpoint, such as the inhibition of gastrointestinal motility or visceral contractions. While the general principles of PK/PD modeling are well-established for various therapeutic agents, specific data for timepidium in preclinical models has not been reported in the available literature. nih.govmdpi.commdpi.comrug.nl
Metabolism and Pharmacokinetics in Preclinical Animal Models
Metabolic Fate and Biotransformation Pathways in Animal Systems
The metabolic fate of a xenobiotic, or foreign compound, such as a drug, involves its chemical alteration by the living organism. This process, known as biotransformation, primarily occurs in the liver, but also in other tissues like the intestine, kidneys, and lungs. The primary goal of biotransformation is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be more easily excreted from the body.
Biotransformation reactions are broadly categorized into Phase I and Phase II reactions.
Phase I Reactions: These are non-synthetic reactions that introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug molecule. This is primarily achieved through oxidation, reduction, and hydrolysis. The cytochrome P450 (CYP) enzyme system, a large family of enzymes predominantly found in the liver, plays a crucial role in Phase I oxidation. nih.govwikipedia.org
Phase II Reactions: These are synthetic or conjugation reactions where an endogenous substrate is added to the functional group of the parent drug or its Phase I metabolite. nih.gov This process further increases the water solubility and molecular weight of the compound, facilitating its excretion. Common conjugation reactions include glucuronidation (the most common), sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids. nih.gov
The specific biotransformation pathways a compound undergoes can be elucidated through in vitro studies using liver microsomes, S9 fractions, or hepatocytes, and in vivo studies in animal models. nih.gov
Identification of Major Metabolites and Their Pharmacological Activity
A critical aspect of understanding a drug's metabolic fate is the identification and characterization of its major metabolites. A metabolite is considered major if it accounts for a significant portion of the administered dose. The identification of these metabolites is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Once identified, it is crucial to assess the pharmacological activity of these major metabolites. A metabolite can be:
Inactive: Having no pharmacological effect.
Active: Possessing similar or different pharmacological activity to the parent drug. An active metabolite can contribute to the therapeutic effect or cause off-target effects.
Reactive/Toxic: Capable of causing cellular damage and toxicity.
Illustrative Data Table: Major Metabolites and Their Pharmacological Activity
| Metabolite | Biotransformation Pathway | Relative Abundance in Plasma (%) | Pharmacological Activity |
| Metabolite A | Hydroxylation (Phase I) | 25% | Active (Similar to parent drug) |
| Metabolite B | Glucuronidation (Phase II) | 40% | Inactive |
| Metabolite C | N-dealkylation (Phase I) | 15% | Weakly Active |
| Metabolite D | Sulfation (Phase II) | 10% | Inactive |
Excretion Routes and Mass Balance Studies in Animal Models
Excretion is the process by which a drug and its metabolites are eliminated from the body. The primary routes of excretion are through the urine (renal excretion) and feces (biliary and direct intestinal excretion). Minor routes can include exhalation, sweat, and saliva.
Mass balance studies are conducted to determine the routes and extent of excretion of a drug and its metabolites. nih.gov In these studies, a radiolabeled version of the drug (typically with 14C or 3H) is administered to animal models. Urine, feces, and in some cases, bile, are collected over a period of time, and the amount of radioactivity in each matrix is quantified. nih.gov A good mass balance study aims to recover close to 100% of the administered radioactive dose.
These studies provide crucial information on:
The primary route of elimination for the drug-related material.
The rate and completeness of excretion.
The potential for drug accumulation in the body.
Illustrative Data Table: Excretion Routes in Animal Models (% of Administered Dose)
| Animal Model | Route of Administration | Urine | Feces | Bile | Total Recovery |
| Rat | Oral | 25% | 70% | 65% | 95% |
| Dog | Oral | 60% | 35% | Not Determined | 95% |
| Rat | Intravenous | 30% | 68% | Not Determined | 98% |
| Dog | Intravenous | 70% | 28% | Not Determined | 98% |
Influence of Animal Species on Metabolic Profiles
Significant differences in drug metabolism can exist between different animal species. These species differences can be both qualitative (different metabolites are formed) and quantitative (the same metabolites are formed but in different proportions). These variations are primarily due to differences in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 family.
For example, a drug may be primarily metabolized by a specific CYP enzyme that is highly active in rats but has low activity in dogs or humans. This can lead to significant differences in the drug's half-life, exposure, and metabolite profile between species.
Therefore, it is common practice to study the metabolism of a drug candidate in multiple animal species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or monkey). The goal is to identify an animal species whose metabolic profile is most similar to that of humans, making it the most relevant model for predicting human pharmacokinetics and toxicity.
Advanced Analytical Methodologies for R Timepidium Research
Chromatographic Techniques for Purity and Content Determination
Chromatography is a fundamental analytical technique for separating components from a mixture, making it indispensable for assessing the purity of (R)-Timepidium and quantifying its content in bulk drug substances and formulations. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is the principal analytical method for the determination and impurity profiling of Timepidium (B10763114). smolecule.com The development of a robust HPLC method is critical for ensuring accurate and reproducible results.
For the analysis of racemic Timepidium Bromide, reversed-phase HPLC (RP-HPLC) is typically employed. These methods utilize a nonpolar stationary phase and a polar mobile phase. A common approach involves an octadecylsilane (B103800) (C18) stationary phase with a mobile phase composed of a buffered organic solvent mixture, such as methanol, triethylamine, and ammonium (B1175870) acetate (B1210297). smolecule.com
The specific analysis of the (R)-enantiomer requires a chiral separation method. This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. phenomenex.com The differential interactions between the (R)- and (S)-enantiomers with the CSP lead to different retention times, allowing for their separation and individual quantification. phenomenex.comnih.gov Polysaccharide-based or protein-based CSPs are commonly used for such separations in pharmaceutical analysis. phenomenex.com
Below is a table representing typical parameters for an HPLC method suitable for Timepidium analysis.
| Parameter | Typical Value |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) for (R)-enantiomer; Octadecylsilane (C18) for racemic mixture. |
| Mobile Phase | Isocratic mixture of Methanol, Acetonitrile, and Ammonium Acetate Buffer. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Spectrophotometer at a characteristic wavelength (e.g., 264 nm). smolecule.com |
Gas Chromatography (GC): Due to its nature as a quaternary ammonium salt, (R)-Timepidium is non-volatile and thermally labile. Consequently, Gas Chromatography (GC), which requires the analyte to be vaporized at high temperatures, is generally not a suitable method for the analysis of the intact molecule. openaccessjournals.com Its application would necessitate derivatization techniques to convert the non-volatile salt into a volatile compound, a process which adds complexity and potential for analytical error.
Thin Layer Chromatography (TLC): Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of Timepidium Bromide. sigmaaldrich.comlibretexts.org It is particularly useful for identifying the compound and detecting any major impurities. A documented TLC method for Timepidium Bromide specifies the use of a silica (B1680970) gel plate as the stationary phase and a multi-component solvent system as the mobile phase. nihs.go.jp After developing the plate, the separated spots are visualized under ultraviolet (UV) light. nihs.go.jp
| Parameter | Specification | Source |
| Stationary Phase | Silica gel plate | nihs.go.jp |
| Mobile Phase | A mixture of chloroform, methanol, water, acetic acid (100), and ethyl acetate (5:4:1:1:1) | nihs.go.jp |
| Development Distance | Approximately 13 cm | nihs.go.jp |
| Detection Method | Ultraviolet (UV) light at a main wavelength of 254 nm | nihs.go.jp |
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic methods are essential for confirming the chemical structure of (R)-Timepidium and, in some cases, for its quantification. These techniques measure the interaction of the molecule with electromagnetic radiation.
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. wikipedia.org The presence of chromophores—specifically the two thiophene (B33073) rings and conjugated double bonds in the Timepidium structure—results in a characteristic UV absorption spectrum. This spectrum can be used as a confirmatory identity test and for quantitative analysis based on the Beer-Lambert law. wikipedia.org Spectrophotometric analysis of Timepidium Bromide shows distinct absorption maxima that serve as a reliable method for its identification. smolecule.com
| Wavelength (λmax) | Solvent |
| 264 nm | Not Specified smolecule.com |
| 290 nm | Not Specified smolecule.com |
| 328 nm | Not Specified smolecule.com |
Infrared (IR) spectrophotometry is a powerful technique for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency and absorbs IR radiation at a specific wavenumber. rsc.org The IR spectrum of (R)-Timepidium provides a unique "fingerprint" that can be used to confirm its identity by comparing it to a reference spectrum. nihs.go.jp The analysis is typically performed using the potassium bromide (KBr) disk method, where the sample is mixed with KBr powder and compressed into a transparent disk. nihs.go.jp The key functional groups in (R)-Timepidium and their expected absorption ranges are detailed below.
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic (Thiophene) | C-H | Stretch | 3100 - 3000 libretexts.orglibretexts.org |
| Aromatic (Thiophene) | C=C | Stretch | 1600 - 1400 libretexts.orglibretexts.org |
| Ether | C-O-C | Stretch | 1300 - 1000 |
| Thiophene | C-S | Stretch | 700 - 600 |
| Alkane (Piperidine Ring) | C-H | Stretch | 3000 - 2850 libretexts.orglibretexts.org |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org For (R)-Timepidium Bromide, the analysis would detect the positively charged Timepidium cation (C₁₇H₂₂NOS₂⁺). The precise mass of this cation can be calculated from its molecular formula, and its detection by a high-resolution mass spectrometer serves to confirm the molecular identity. nih.gov Fragmentation of the ion within the spectrometer can also occur, providing further structural evidence. wikipedia.orglibretexts.org
| Parameter | Value | Source |
| Molecular Formula (Cation) | C₁₇H₂₂NOS₂⁺ | nih.gov |
| Monoisotopic Mass (Cation) | 320.11 Da | ebi.ac.uk |
| Expected Parent Ion (m/z) | 320.11 |
Capillary Electrophoresis (CE) for Complex Mixture Analysis
Capillary Electrophoresis (CE) is a highly efficient analytical technique used to separate components within a mixture based on their movement through a conductive medium under the influence of an electric field. mdpi.comlibretexts.org The separation relies on differences in the electrophoretic mobility of ions, which is influenced by factors such as the ion's charge, size, and the viscosity of the medium. libretexts.org CE offers several advantages in pharmaceutical analysis, including high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents, making it a "green chemistry" aligned method. mdpi.comutm.mx
The technique is particularly powerful for the analysis of chiral compounds like (R)-Timepidium. The separation of enantiomers (mirror-image isomers) is a critical task in pharmaceutical development, as different enantiomers of a drug can have distinct pharmacological activities. CE achieves chiral separations primarily through a "direct" approach, where a chiral selector is added to the background electrolyte (BGE). mdpi.com These selectors, such as cyclodextrins and their derivatives, interact transiently with the enantiomers to form diastereomeric complexes. mdpi.comnih.gov These complexes have different electrophoretic mobilities, allowing for their separation. nih.gov
The selection of the appropriate chiral selector and the optimization of experimental conditions are paramount for achieving successful enantiomeric resolution. Factors such as the type and concentration of the chiral selector, buffer pH, applied voltage, and capillary temperature are all critical parameters that must be fine-tuned.
Below is an interactive table detailing typical parameters for the chiral separation of pharmaceutical compounds using Cyclodextrin-modified Capillary Zone Electrophoresis (CZE), a common mode of CE.
Interactive Table: Typical CZE Parameters for Chiral Pharmaceutical Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Capillary | Fused Silica (untreated) | Provides a surface that supports electroosmotic flow (EOF). |
| Dimensions | 25-75 µm internal diameter, 30-60 cm total length | Narrow diameter dissipates heat effectively; length affects resolution and analysis time. |
| Background Electrolyte (BGE) | Phosphate or Borate Buffer | Maintains a stable pH and provides conductivity for ion migration. |
| BGE pH | 2.5 - 7.0 | Affects the charge of the analyte and the capillary wall, influencing mobility and EOF. |
| Chiral Selector | Modified Cyclodextrins (e.g., HP-β-CD, S-β-CD) | Forms transient diastereomeric complexes with enantiomers, enabling separation. nih.govresearchgate.net |
| Selector Concentration | 5-20 mM | Concentration is optimized to maximize the mobility difference between the enantiomeric complexes. |
| Applied Voltage | 15-30 kV | The driving force for separation; higher voltage generally leads to faster analysis but can generate Joule heating. |
| Temperature | 15-25 °C | Affects buffer viscosity and complexation kinetics; must be controlled for reproducibility. |
| Injection Mode | Hydrodynamic (Pressure) | A small plug of the sample is introduced into the capillary. |
| Detection | UV-Vis Detector (e.g., at 214 nm) | Monitors the absorbance of the separated components as they pass the detector window. |
Development of Bioanalytical Methods for Preclinical Samples
The development of robust and reliable bioanalytical methods is a cornerstone of preclinical research, providing essential data for pharmacokinetic (PK) and toxicokinetic (TK) studies. nih.govjgtps.com These methods are designed to accurately and precisely quantify the concentration of a target analyte, such as (R)-Timepidium, and its potential metabolites in complex biological matrices like plasma, blood, urine, or tissue extracts. chromatographyonline.comitrlab.com The overarching goal is to yield dependable data that can be used to evaluate how a drug is absorbed, distributed, metabolized, and excreted by an organism. jgtps.com
Developing a bioanalytical method is a multi-stage process that begins with understanding the physicochemical properties of the analyte and culminates in a fully validated assay ready for sample analysis. nih.gov A critical and often labor-intensive step is sample preparation, which aims to remove interfering substances from the biological matrix and concentrate the analyte. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). itrlab.com
For the separation and detection of small molecules like (R)-Timepidium in modern bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice. chromatographyonline.comnih.gov This is due to its exceptional sensitivity, selectivity, and speed, allowing for the detection of very low concentrations of the drug in a small sample volume. chromatographyonline.comnih.gov
Before a method can be used for preclinical sample analysis, it must undergo rigorous validation to ensure its performance characteristics are acceptable. nih.gov Method validation demonstrates that the assay is reliable and reproducible for its intended use. jgtps.com Key validation parameters are established by regulatory bodies and include the following:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy: The closeness of the measured concentration to the true value.
Precision: The degree of scatter between a series of measurements.
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. jgtps.com
Interactive Table: Key Stages in Preclinical Bioanalytical Method Development
| Stage | Key Objectives & Considerations |
|---|---|
| 1. Method Planning | Review analyte properties (structure, solubility, stability). Define required sensitivity (LOQ) based on expected concentrations in preclinical studies. |
| 2. Sample Preparation Development | Evaluate extraction techniques (PPT, LLE, SPE) to achieve clean extracts and high recovery. itrlab.com Minimize matrix effects that can suppress or enhance the MS signal. |
| 3. LC-MS/MS Optimization | Select appropriate LC column and mobile phases for good chromatographic separation. Optimize MS parameters (e.g., ionization source, collision energy) for maximum sensitivity and specificity of the analyte and internal standard. |
| 4. Method Validation | Conduct experiments to assess selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability according to regulatory guidelines. nih.govjgtps.com |
| 5. Preclinical Sample Analysis | Analyze samples from toxicokinetic or pharmacokinetic studies, including quality control (QC) samples in each run to ensure the continued validity of the data. |
Computational and in Silico Approaches in R Timepidium Research
Molecular Docking Studies for Receptor Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (R)-Timepidium, docking studies are crucial for understanding its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), its primary biological targets. These receptors, particularly the M3 subtype, are implicated in the regulation of smooth muscle contraction and glandular secretions. sigmaaldrich.commdpi.com
Elucidation of Binding Modes and Affinities
Molecular docking simulations aim to determine the most stable binding pose of (R)-Timepidium within the receptor's binding pocket, which is essential for its antagonist function. While specific docking studies exclusively on the (R)-enantiomer are not extensively detailed in publicly available literature, research on racemic timepidium (B10763114) and other muscarinic antagonists provides a framework for its likely binding mode. These studies generally place the antagonist deep within the transmembrane core of the receptor. core.ac.uk
Docking studies can also provide an estimation of the binding affinity, often expressed as a scoring function that correlates with the binding free energy. For instance, a molecular docking analysis of timepidium with an acetylcholine receptor model (PDB ID: 5FJV) identified favorable interactions, highlighting its potential for strong binding. nih.gov Experimental binding assays have determined the affinity of racemic timepidium for various human muscarinic receptor subtypes, as shown in the table below. These experimental values serve as a crucial benchmark for validating the accuracy of computational docking predictions.
| Receptor Subtype | pKi Value |
|---|---|
| m1 | 7.7 |
| m2 | 8.5 |
| m3 | 7.9 |
| m4 | 7.9 |
| m5 | 7.5 |
The pKi value is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Identification of Key Amino Acid Residues in Binding Site
A critical outcome of molecular docking is the identification of specific amino acid residues within the receptor that form key interactions with the ligand. For muscarinic antagonists, the binding site is located in the "upper" half of the transmembrane domains (TM) III, V, VI, and VII. nih.gov Docking studies with various muscarinic ligands have revealed the importance of certain residues for binding. For example, a molecular docking study of timepidium showed the formation of a hydrogen bond with a glutamine residue in the binding site of the acetylcholine receptor. nih.gov Furthermore, studies on other muscarinic antagonists have highlighted hydrophobic interactions with residues such as Tyr106, Trp378, and Tyr381, and ionic interactions with a conserved aspartate residue in TM3, as being crucial for ligand binding. researchgate.netmdpi.commdpi.com It is hypothesized that (R)-Timepidium engages in similar interactions, with its thiophene (B33073) and piperidine (B6355638) moieties fitting into specific subpockets of the receptor.
Molecular Dynamics Simulations to Understand Ligand-Receptor Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. researchgate.net By simulating the movement of atoms over time, MD can reveal conformational changes in both the ligand and the receptor upon binding, the stability of the complex, and the role of solvent molecules. nih.gov
Although specific MD simulation studies for (R)-Timepidium are not widely published, extensive simulations have been performed on muscarinic receptors with other antagonists like tiotropium. core.ac.ukfrontiersin.org These studies have shown that ligands can bind transiently to an allosteric site in the extracellular vestibule before settling into the primary (orthosteric) binding pocket. core.ac.uknih.gov Such simulations, typically run over nanosecond to microsecond timescales, are computationally intensive but invaluable for understanding the complete binding pathway and the dynamic nature of the interaction. It is plausible that (R)-Timepidium follows a similar multi-step binding process. The insights from these simulations can explain differences in binding kinetics and residence times among various antagonists.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogues. nih.govnih.gov
For a series of muscarinic antagonists, a QSAR model could be developed to predict their binding affinity for the M3 receptor based on descriptors calculated from their 2D or 3D structures. While specific QSAR models developed for (R)-Timepidium analogues are not readily found in the literature, the principles of QSAR are highly applicable. mdpi.com Such models are crucial for prioritizing which novel analogues to synthesize, thereby saving time and resources in the drug discovery pipeline. The general workflow for a QSAR study is outlined below.
| Step | Description |
|---|---|
| 1. Data Set Selection | A set of compounds with known biological activities (e.g., Ki values) is compiled. |
| 2. Descriptor Calculation | Various molecular descriptors (e.g., molecular weight, logP, topological indices) are calculated for each compound. |
| 3. Model Development | A statistical method, such as multiple linear regression or machine learning, is used to build a model correlating descriptors with activity. |
| 4. Model Validation | The model's predictive power is assessed using internal and external validation techniques. |
Virtual Screening and De Novo Drug Design for Novel Analogues
Building on the structural knowledge from docking and MD simulations, virtual screening and de novo design are powerful tools for discovering novel analogues of (R)-Timepidium.
Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to the target receptor. nih.gov This can be done through structure-based methods, which dock compounds into the receptor's binding site, or ligand-based methods, which search for compounds with similar properties to known active ligands like (R)-Timepidium. mdpi.comencyclopedia.pub
De novo drug design , on the other hand, involves the computational generation of entirely new molecular structures that are predicted to have high affinity and selectivity for the target. nih.gov These methods can build molecules atom-by-atom or by combining molecular fragments within the constraints of the receptor's binding site. Both approaches accelerate the discovery of new lead compounds with potentially improved properties over the original scaffold.
Computational Predictive Modeling
Computational predictive modeling encompasses a broad range of in silico techniques used to forecast the properties and behavior of molecules. technologynetworks.commarine.csiro.au This includes predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. For (R)-Timepidium, these models can predict its likely oral bioavailability, metabolic pathways, and potential off-target effects before conducting expensive experimental studies. researchgate.net By integrating data from various sources and using machine learning algorithms, these predictive models provide a holistic view of a drug candidate's potential, aiding in the selection of the most promising compounds for further development. technologynetworks.comresearchgate.net
Future Directions and Emerging Research Avenues for R Timepidium
Exploration of Additional Therapeutic Applications Based on Pharmacological Insights
The therapeutic utility of a drug is defined by its pharmacological profile. (R)-Timepidium, known to contain a thiophene (B33073) moiety, belongs to a chemical class recognized for a wide array of biological activities. nih.govmdpi.com Thiophene derivatives have demonstrated remarkable potential as antipsychotic, antimicrobial, antioxidant, anticancer, and anti-inflammatory agents. mdpi.com The primary mechanism of Timepidium (B10763114) is related to its anticholinergic activity, with a documented affinity for muscarinic receptors. researchgate.net These fundamental pharmacological insights provide a strong basis for exploring novel therapeutic applications beyond its current use.
Future research could systematically investigate the broader pharmacological activities of the (R)-enantiomer. For instance, its anti-inflammatory potential is a significant area of interest, as many thiophene-based compounds are known for their anti-inflammatory properties. researchgate.net Investigating its effects on inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, could reveal new treatment possibilities for chronic inflammatory diseases. researchgate.net Similarly, a thorough screening of its antimicrobial and antioxidant capabilities could uncover previously unrecognized therapeutic value.
| Potential Therapeutic Area | Pharmacological Rationale | Research Focus |
| Inflammatory Disorders | Thiophene derivatives are known to possess anti-inflammatory properties. mdpi.comresearchgate.net | Investigation of (R)-Timepidium's effects on key inflammatory mediators and pathways (e.g., COX, LOX, cytokines). researchgate.net |
| Neurodegenerative Diseases | Muscarinic receptor modulation plays a role in cognitive function and neuroinflammation. nih.gov | Exploring the neuroprotective potential of (R)-Timepidium in models of diseases like Alzheimer's. nih.gov |
| Infectious Diseases | The thiophene nucleus is a core component of various antimicrobial agents. nih.gov | Screening for activity against a broad spectrum of bacteria and fungi. |
| Oncology | Certain thiophene-based compounds have shown anticancer activity. nih.gov | Evaluating cytotoxic and anti-proliferative effects on various cancer cell lines. |
Development of Advanced Delivery Systems for Targeted Action
Modern drug delivery systems (DDS) aim to maximize therapeutic efficacy while minimizing systemic side effects by ensuring the drug reaches its specific target site in the body. nih.gov The development of advanced DDS for (R)-Timepidium could significantly enhance its therapeutic index and expand its clinical utility. iipseries.org Targeted drug delivery is an advanced technique that increases drug concentration at the site of action, allowing for reduced dosages and fewer side effects. nih.gov
Nanoparticle-based systems, such as lipid nanoparticles (LNPs) and polymeric nanoparticles, offer a promising approach. nih.govastrazeneca.com These carriers can be engineered to encapsulate (R)-Timepidium, protecting it from premature degradation and controlling its release profile. mdpi.com Furthermore, the surface of these nanoparticles can be functionalized with specific ligands that actively bind to receptors overexpressed on target cells or tissues, a strategy known as active targeting. nih.gov This approach could be particularly beneficial for concentrating the therapeutic action of (R)-Timepidium, for example, in inflamed tissues or specific regions of the central nervous system, thereby reducing the systemic anticholinergic effects.
| Delivery System Type | Description | Potential Advantage for (R)-Timepidium |
| Lipid Nanoparticles (LNPs) | Microscopic vesicles composed of lipids, capable of encapsulating drug molecules. astrazeneca.com | Biocompatible carriers that can improve solubility and control the release of the drug. nih.gov |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. mdpi.com | Offers sustained release, reduces dosing frequency, and can be surface-modified for targeting. iipseries.org |
| Liposomes | Spherical vesicles with a lipid bilayer, similar to cell membranes. nih.gov | Can deliver the drug to specific cells and minimize systemic exposure. nih.gov |
| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water. nih.gov | Useful for localized and sustained drug release at a specific site. |
Integration of Multi-Omics Data in Preclinical Research
The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes that underlie disease and drug response. astrazeneca.com Applying a multi-omics approach in the preclinical evaluation of (R)-Timepidium can uncover novel mechanisms of action, identify predictive biomarkers for patient response, and reveal potential off-target effects.
By analyzing how (R)-Timepidium affects gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in disease models, researchers can build comprehensive, multi-dimensional models of its biological impact. astrazeneca.com This deep biological insight is crucial for de-risking the drug development process before entering costly clinical trials. medium.com For instance, proteomics could identify the specific muscarinic receptor subtypes that (R)-Timepidium interacts with most strongly, while metabolomics could reveal downstream changes in cellular metabolism. nih.gov This integrated analysis, often facilitated by bioinformatics and artificial intelligence, can help stratify patient populations and support the development of companion diagnostics. astrazeneca.commedium.com
| Omics Field | Data Type | Application in (R)-Timepidium Research |
| Genomics | DNA sequences | Identify genetic variations that may influence patient response to the drug. |
| Transcriptomics | RNA readouts | Determine how the drug alters gene expression in target and off-target cells. astrazeneca.com |
| Proteomics | Protein expression and interactions | Characterize the drug's binding targets and its impact on protein networks. astrazeneca.com |
| Metabolomics | Metabolite profiles | Uncover changes in metabolic pathways resulting from drug activity. astrazeneca.comnih.gov |
Artificial Intelligence and Machine Learning Applications in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the pharmaceutical industry by accelerating nearly every stage of drug discovery and development. nih.gov These technologies can analyze vast and complex datasets to identify new drug targets, predict molecular properties, and design novel compounds with desired therapeutic profiles. nih.govmdpi.com
| AI/ML Application | Description | Potential Impact on (R)-Timepidium Research |
| Target Identification | Analyzing biological data to find novel molecular targets for diseases. nih.gov | Identify new diseases or conditions where the pharmacological profile of (R)-Timepidium might be beneficial. |
| Predictive Modeling | Using algorithms to predict a molecule's activity, toxicity, and pharmacokinetic properties (ADMET). mdpi.com | Forecast the efficacy and safety of (R)-Timepidium for new indications and guide structural modifications. |
| De Novo Drug Design | Generating novel molecular structures with specific desired properties. nih.gov | Create new thiophene-based compounds with improved therapeutic profiles compared to (R)-Timepidium. |
| Biomarker Discovery | Integrating multi-omics and clinical data to find markers of drug response. nih.gov | Identify patient subgroups most likely to benefit from (R)-Timepidium therapy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
